molecular formula C8H5N3OS B1627474 Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one CAS No. 41814-44-2

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one

Cat. No.: B1627474
CAS No.: 41814-44-2
M. Wt: 191.21 g/mol
InChI Key: RZPKDNCGEMIECC-UHFFFAOYSA-N
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Description

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a benzene ring, a thiazole ring, and a triazole ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one typically involves a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence. One efficient method involves the reaction of o-bromo-arylisothiocyanates with aroylhydrazides in the presence of 1 mol% CuCl2·2H2O and 1 mol% 1,10-phenanthroline as catalysts, using water as the solvent . This method provides excellent overall yields and is considered convenient and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of water as a solvent and the relatively low catalyst loading make this method potentially scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can be compared with other similar heterocyclic compounds, such as:

    Benzo[d][1,2,3]triazoles: These compounds also contain a triazole ring but differ in the position and type of fused rings.

    Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a similar thiazole-triazole fusion but differ in the arrangement of the rings.

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPKDNCGEMIECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555674
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41814-44-2
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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